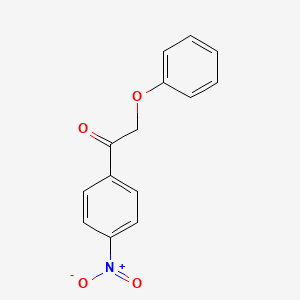
Ethanone, 1-(4-nitrophenyl)-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, also known as 4’-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3. It is a derivative of acetophenone, where the phenyl group is substituted with a nitro group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- typically involves the nitration of acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-2-phenoxy- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The phenyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 4-Nitrobenzoic acid.
Applications De Recherche Scientifique
Ethanone, 1-(4-nitrophenyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroacetophenone: Similar structure but lacks the phenoxy group.
4-Aminoacetophenone: Reduction product of 4-Nitroacetophenone.
4-Nitrobenzoic acid: Oxidation product of 4-Nitroacetophenone.
Propriétés
Numéro CAS |
89807-66-9 |
|---|---|
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H11NO4/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 |
Clé InChI |
YGLLWFBIPFOMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


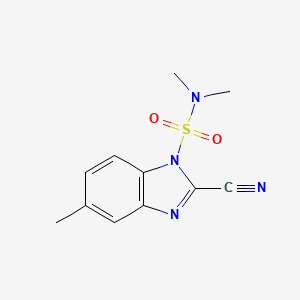
![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
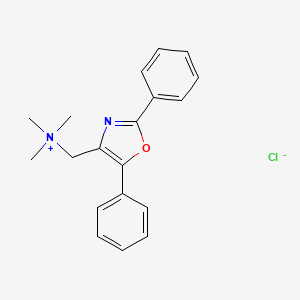

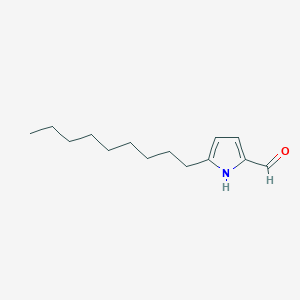
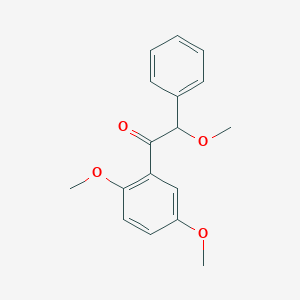
![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)

![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
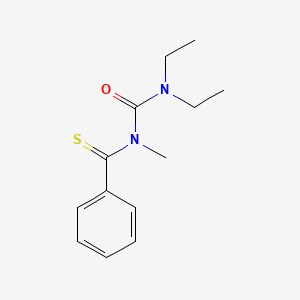
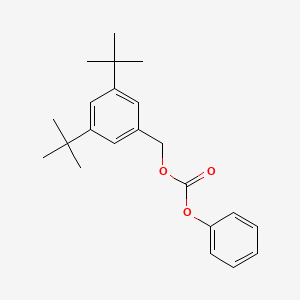

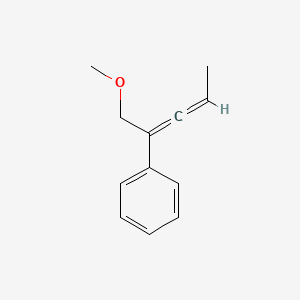
![1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one](/img/structure/B14379431.png)
